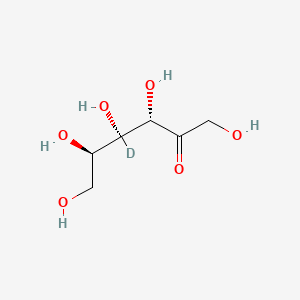

D-Fructose-d-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Fructose-d-1: is a ketohexose, a type of simple sugar that is found naturally in many plants. It is one of the three most important hexoses in living organisms, along with D-glucose and D-galactose . This compound is commonly found in honey, fruits, and some vegetables. It is known for its high sweetness and is often used as a sweetener in the food industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Fructose-d-1 can be synthesized through the isomerization of D-glucose using the enzyme glucose isomerase. This enzyme catalyzes the reversible isomerization of D-glucose to D-fructose . The reaction conditions typically involve a pH range of 7-8 and a temperature range of 60-70°C .

Industrial Production Methods: In industrial settings, this compound is produced from corn starch through a multi-step process. The starch is first hydrolyzed to produce D-glucose, which is then isomerized to D-fructose using glucose isomerase . This process is commonly used in the production of high-fructose corn syrup, which is widely used as a sweetener in the food industry .

Analyse Chemischer Reaktionen

Types of Reactions: D-Fructose-d-1 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to produce 5-hydroxymethylfurfural (5-HMF) in the presence of acid catalysts.

Isomerization: this compound can be isomerized to D-glucose using glucose isomerase.

Common Reagents and Conditions:

Dehydration: Dehydration reactions typically involve the use of acid catalysts and high temperatures.

Major Products Formed:

5-Hydroxymethylfurfural (5-HMF): A major product formed from the oxidation and dehydration of this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: D-Fructose-d-1 is used as a starting material in the synthesis of various chemicals, including 5-HMF, which is a valuable platform chemical for the production of biofuels and bioplastics .

Biology: In biological research, this compound is used to study carbohydrate metabolism and its effects on cellular processes .

Medicine: this compound is used in medical research to study its effects on blood sugar levels and its potential role in the development of metabolic disorders .

Industry: In the food industry, this compound is widely used as a sweetener in various food products, including beverages, baked goods, and confectionery .

Wirkmechanismus

Molecular Targets and Pathways: D-Fructose-d-1 exerts its effects primarily through its metabolism in the liver. It is phosphorylated by the enzyme fructokinase to produce fructose-1-phosphate, which is then further metabolized to produce energy . The metabolism of this compound involves several key pathways, including glycolysis and gluconeogenesis .

Vergleich Mit ähnlichen Verbindungen

D-Galactose: Another aldohexose that differs from this compound in the configuration of the hydroxyl groups.

Uniqueness: this compound is unique among the hexoses due to its high sweetness and its ability to be metabolized through different pathways compared to D-glucose and D-galactose . It is also the most abundant ketohexose found in nature .

Eigenschaften

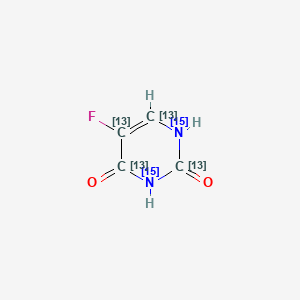

Molekularformel |

C6H12O6 |

|---|---|

Molekulargewicht |

181.16 g/mol |

IUPAC-Name |

(3S,4R,5R)-4-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |

InChI |

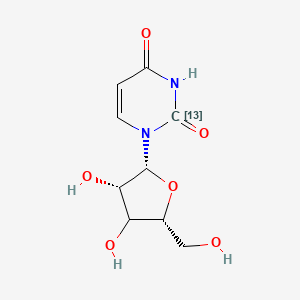

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i5D |

InChI-Schlüssel |

BJHIKXHVCXFQLS-WLJULAHPSA-N |

Isomerische SMILES |

[2H][C@@]([C@@H](CO)O)([C@@H](C(=O)CO)O)O |

Kanonische SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

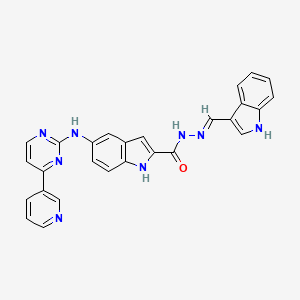

![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)

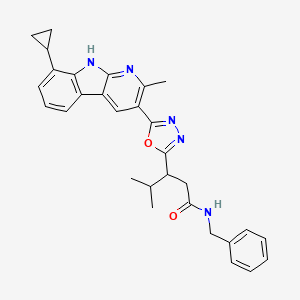

![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)

![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)